molecular formula C9H7BrFN B13613529 2-(4-Bromo-3-fluorophenyl)propanenitrile

2-(4-Bromo-3-fluorophenyl)propanenitrile

Katalognummer: B13613529
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: GGRIKVDUXIPCGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of propanenitrile, where the phenyl ring is substituted with bromine and fluorine atoms

Vorbereitungsmethoden

The synthesis of 2-(4-Bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Analyse Chemischer Reaktionen

2-(4-Bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-fluorophenyl)propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromo-3-fluorophenyl)propanenitrile can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C9H7BrFN

Molekulargewicht

228.06 g/mol

IUPAC-Name

2-(4-bromo-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7BrFN/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3

InChI-Schlüssel

GGRIKVDUXIPCGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)C1=CC(=C(C=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.